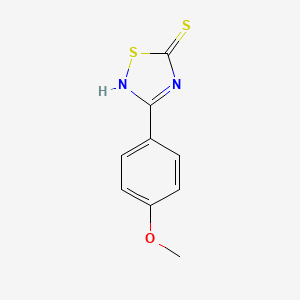

3-(4-Methoxyphenyl)-1,2,4-thiadiazole-5-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-Methoxyphenyl)-1,2,4-thiadiazole-5-thiol” is a complex organic molecule. It likely contains a thiadiazole ring, which is a type of heterocycle . The methoxyphenyl group suggests the presence of a phenyl ring with a methoxy (OCH3) substituent .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through multistep reactions . These processes often involve the formation of intermediate compounds, followed by further reactions to introduce additional functional groups .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods . These techniques allow for the determination of bond lengths, bond angles, and the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

The chemical reactivity of a compound like this could be influenced by several factors, including the presence of the thiadiazole ring and the methoxyphenyl group . These groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be influenced by its molecular structure . These properties could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

- Antibacterial Properties Researchers have explored MPTT derivatives for their antibacterial effects. For instance, non-woven nanofibers of curcumin acrylate oligomers, which include MPTT, were synthesized. These nanofibers exhibit potential as wound dressing materials for tissue regeneration due to their antibacterial and porous nature.

- Biological Activity Ether and ester trans-ferulic acid derivatives, including MPTT compounds, have been studied for their biological activity. They exhibit antioxidant and cytotoxic effects on certain tumor cell lines, suggesting potential medical applications.

- Corrosion Inhibition MPTT derivatives have been investigated as corrosion inhibitors. Specific acrylamide derivatives containing MPTT were effective in inhibiting copper corrosion in nitric acid solutions.

- Liquid Crystal Applications MPTT is used in the synthesis of liquid crystalline polymers. These polymers exhibit mesophase behavior, making them suitable for applications in displays and optical devices.

- Photocrosslinking Properties Acrylate and methacrylate monomers containing MPTT have been studied for their photocrosslinking properties. Such studies are crucial for developing photoresists and other materials that require controlled exposure to light.

Unique Preparation of Bioactive Compounds

Mechanism of Action

Target of Action

Related compounds such as (e)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (mmpp) have been shown to target the signal transducer and activator of transcription 3 (stat3) pathway . STAT3 is a key mediator of various autoimmune diseases and has been implicated in chronic joint inflammation, synovial fibroblast proliferation, and joint destruction .

Mode of Action

Compounds with similar structures, such as mmpp, have been shown to inhibit the activation of stat3, thereby exerting anti-inflammatory and anti-arthritic activities

Biochemical Pathways

Related compounds have been shown to impact the stat3 signaling pathway . This pathway plays a crucial role in many cellular processes such as cell growth and apoptosis. By inhibiting STAT3 activation, these compounds can potentially modulate these processes, thereby exerting their therapeutic effects.

Pharmacokinetics

Related compounds such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid have been studied, showing rapid metabolism and wide tissue distribution

Result of Action

Related compounds have been shown to exhibit anti-inflammatory and anti-arthritic activities by inhibiting the activation of stat3

properties

IUPAC Name |

3-(4-methoxyphenyl)-2H-1,2,4-thiadiazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS2/c1-12-7-4-2-6(3-5-7)8-10-9(13)14-11-8/h2-5H,1H3,(H,10,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBCBXIQOQPLNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=S)SN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-1,2,4-thiadiazole-5-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)amino]acetamide](/img/structure/B2379114.png)

![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2379120.png)

![N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2379125.png)

![N-(Oxan-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2379132.png)

![Ethyl 4-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2379135.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2379136.png)